molecular formula C21H28N2O5S2 B2817144 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 946374-39-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2817144
CAS No.: 946374-39-6
M. Wt: 452.58
InChI Key: LLEFTJZZVQCUQF-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes both a tetrahydroquinoline and a benzenesulfonamide moiety, suggests potential biological activity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Ethylsulfonyl Group: The tetrahydroquinoline intermediate is then treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the ethylsulfonyl-tetrahydroquinoline intermediate with 3-methyl-4-propoxybenzenesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of green chemistry principles to minimize waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial or anticancer properties due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The combination of the tetrahydroquinoline and sulfonamide moieties suggests possible activity against a range of diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide likely involves the inhibition of enzymes or receptors due to its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydroquinoline moiety may interact with different molecular targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Quinoline: A parent compound for many antimalarial drugs.

    Propoxyphene: An analgesic with a similar propoxy group.

Uniqueness

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is unique due to its combination of a tetrahydroquinoline ring and a benzenesulfonamide moiety. This dual functionality is not commonly found in other compounds, providing a unique profile of chemical reactivity and biological activity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-4-13-28-21-11-10-19(14-16(21)3)30(26,27)22-18-9-8-17-7-6-12-23(20(17)15-18)29(24,25)5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEFTJZZVQCUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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